4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride
Description
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride (CAS: 1047620-84-7) is a branched aliphatic alcohol with an aminoethyl substituent at the 4-position of the hepta-1,6-dien-4-ol backbone. Its molecular formula is C₉H₁₇NO·ClH, with a molecular weight of 191.70 g/mol . This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-313804) and has been studied for its biological activities, including inhibition of NF-κB activation and proteasome-mediated degradation pathways, similar to the mycotoxin gliotoxin .
Properties
IUPAC Name |
4-(1-aminoethyl)hepta-1,6-dien-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-4-6-9(11,7-5-2)8(3)10;/h4-5,8,11H,1-2,6-7,10H2,3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDOFOOUSBXHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC=C)(CC=C)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1047620-84-7 | |
| Record name | 1,6-Heptadien-4-ol, 4-(1-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047620-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of hepta-1,6-diene with an appropriate amine under controlled conditions. The reaction typically requires a catalyst to facilitate the addition of the amino group to the diene. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors could also be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product would be a ketone or aldehyde.
Reduction: The major product would be an alkylamine.
Substitution: The major products would depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variants and Physicochemical Properties
Functional Group Impact on Properties
Aminoethyl vs. Aminomethyl (1047620-84-7 vs. 1054481-55-8): The aminoethyl group in the parent compound introduces a longer alkyl chain, increasing molecular weight (191.70 vs. The aminomethyl analog’s lower LogP (0.56) suggests improved hydrophilicity .
Branched vs. Linear Substituents (315248-94-3 vs. 1047620-84-7): The 2-methylpropyl substituent in 315248-94-3 adds steric bulk, which may reduce binding affinity in enzyme inhibition compared to the linear aminoethyl group .
Aromatic vs. Aliphatic Substituents (46759-27-7 vs. 1047620-84-7):
- The phenyl group in 46759-27-7 introduces aromaticity, likely enhancing interactions with hydrophobic enzyme pockets. However, its discontinued status limits current research applications .
Sulfur-Containing Analogs (315249-26-4): The methylsulfanyl group in 315249-26-4 introduces a thioether moiety, which could participate in redox reactions or metal coordination, distinguishing it from non-sulfur analogs .
Commercial and Research Relevance
- Stability and Storage: Most analogs are stable solids stored at -20°C, though the hydrochloride salt form (e.g., 1047620-84-7) may offer enhanced solubility for in vitro studies .
- Regulatory Status: Compounds like 4-(1-Amino-2-phenyl-ethyl)-hepta-1,6-dien-4-ol are discontinued, highlighting the importance of the parent compound and newer analogs in ongoing research .
Biological Activity
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride is an organic compound with a complex structure that includes a heptadiene backbone, an amino group, and a hydroxyl group. This unique combination of functional groups suggests significant potential for various biological activities, particularly in the fields of proteomics and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound allows it to participate in diverse chemical interactions due to its polar and basic nature. The presence of the hydroxyl (-OH) and amino (-NH2) groups enables hydrogen bonding, while the double bonds in the heptadiene structure facilitate hydrophobic interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:
- Cysteine-Reactive Probe : It has been identified as a cysteine-reactive probe, allowing it to bind specifically to cysteine residues in proteins. This property is crucial for studying protein interactions and modifications, which are pivotal in various biochemical pathways.
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity. The heptadiene structure may also engage in hydrophobic interactions that influence enzyme-substrate dynamics.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Proteomics Research : Its ability to target cysteine residues makes it valuable for proteomics studies aimed at understanding disease mechanisms and biological processes.
- Pharmacological Potential : Preliminary studies suggest potential therapeutic applications, including roles in drug development as a precursor or active agent due to its reactivity with biological targets.
- Biochemical Pathways : Investigations into its role within specific biochemical pathways have shown promise for applications in metabolic studies and disease treatment strategies.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Aminomethyl)hepta-1,6-dien-4-ol | Contains an aminomethyl group instead of aminoethyl | May exhibit different biological activities |
| 3-(Aminopropyl)hepta-1,6-dien-4-ol | Propyl chain instead of ethyl | Potentially altered pharmacokinetics |
| 2-(Aminoethyl)-2-methylpropane | Branched structure with similar functional groups | Different steric effects influencing reactivity |
The compound's unique combination of functional groups contributes to its distinctive biological activities that may not be present in these similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Cysteine Modification Studies : Research has demonstrated its efficacy as a cysteine-reactive probe in various protein modification experiments, aiding in the elucidation of protein function and interaction networks.
- Therapeutic Applications : Investigations into its pharmacological properties have suggested potential applications in treating conditions where cysteine modifications play a role, such as certain cancers or metabolic disorders.
- Biochemical Pathway Analysis : The compound has been used to study specific biochemical pathways involving cysteine-containing enzymes, providing insights into their regulatory mechanisms and potential therapeutic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
